4-Bromo-5-chloro-2-methylphenylisothiocyanate

Description

Chemical Identity and Nomenclature

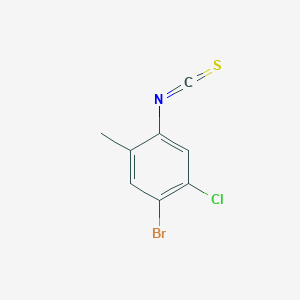

4-Bromo-5-chloro-2-methylphenylisothiocyanate (CAS: 886501-19-5) is a halogenated aromatic isothiocyanate with the molecular formula C₈H₅BrClNS and a molecular weight of 262.55 g/mol . Its systematic IUPAC name, 1-bromo-2-chloro-4-isothiocyanato-5-methylbenzene , reflects the substitution pattern on the benzene ring:

- A methyl group (-CH₃) at position 2

- Bromine (-Br) at position 4

- Chlorine (-Cl) at position 5

- An isothiocyanate group (-N=C=S) at position 1.

The compound’s SMILES notation, CC1=CC(Br)=C(Cl)C=C1N=C=S , further clarifies its structural arrangement. Alternative names include 4-bromo-5-chloro-2-methylphenyl isothiocyanate and CTK8A7557 , as cataloged by chemical suppliers.

Historical Context in Organosulfur Chemistry

Isothiocyanates emerged as a distinct class of organosulfur compounds in the late 19th century. Early studies by Augustus E. Dixon on allyl isothiocyanate (1890s) laid the groundwork for understanding their reactivity and biological significance. The synthesis of halogenated derivatives, including 4-bromo-5-chloro-2-methylphenylisothiocyanate, represents a modernization of these efforts, driven by advances in aromatic substitution techniques and catalytic halogenation.

The compound’s development aligns with broader trends in agrochemical and pharmaceutical research, where halogenated isothiocyanates are valued for their electrophilic reactivity and potential as intermediates in heterocyclic synthesis. For example, methyl isothiocyanate (MITC), a simpler analog, has been industrially produced since the mid-20th century for use as a soil fumigant and precursor to herbicides.

Position Within the Isothiocyanate Family

4-Bromo-5-chloro-2-methylphenylisothiocyanate belongs to the aryl isothiocyanate subclass, characterized by an aromatic ring directly bonded to the isothiocyanate functional group. Its structural features distinguish it from:

- Alkyl isothiocyanates (e.g., methyl isothiocyanate), which exhibit higher volatility and simpler synthesis pathways.

- Natural isothiocyanates (e.g., allyl isothiocyanate from mustard), which derive from glucosinolates in cruciferous plants.

The bromo and chloro substituents enhance its electrophilicity compared to non-halogenated analogs like 4-methylphenyl isothiocyanate (CAS: 622-59-3). This increased reactivity makes it a candidate for nucleophilic aromatic substitution reactions, particularly in the synthesis of thiadiazoles and other sulfur-containing heterocycles.

Comparative Analysis of Aryl Isothiocyanates

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 4-Bromo-5-chloro-2-methylphenyl- | Br, Cl, CH₃ | 262.55 | Research intermediate |

| Phenyl isothiocyanate | None | 135.18 | Edman degradation |

| 4-Methylphenyl isothiocyanate | CH₃ | 149.21 | Polymer chemistry |

| 2-Chloro-6-methylphenyl isocyanate | Cl, CH₃ | 167.59 | Urethane synthesis |

The compound’s structural complexity positions it as a specialized reagent in synthetic organic chemistry, particularly for introducing sulfur and halogen functionalities into target molecules.

Properties

IUPAC Name |

1-bromo-2-chloro-4-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYSOAUHVIFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=S)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428375 | |

| Record name | 4-Bromo-5-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-19-5 | |

| Record name | 1-Bromo-2-chloro-4-isothiocyanato-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-chloro-2-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Aryl Isothiocyanates

Aryl isothiocyanates are typically synthesized via:

- Thiophosgene reaction : Treatment of primary amines with thiophosgene (CSCl₂) under controlled conditions.

- Thiourea decomposition : Conversion of thioureas to isothiocyanates via acidic or oxidative conditions.

- Curtius-like rearrangements : For specialized substrates, though less common for aryl systems.

For 4-bromo-5-chloro-2-methylphenylisothiocyanate , the likely starting material would be 4-bromo-5-chloro-2-methylaniline . However, none of the search results describe the preparation of this precursor or its conversion to the isothiocyanate.

Key Challenges and Considerations

- Precursor availability : The synthesis of 4-bromo-5-chloro-2-methylaniline would require regioselective bromination and chlorination of a 2-methylaniline derivative. The provided sources highlight bromination methods using reagents like NBS (N-bromosuccinimide), which could inform analogous steps.

- Steric and electronic effects : The methyl group at the 2-position may hinder reactions, necessitating optimized conditions (e.g., elevated temperatures or catalysts).

- Safety : Thiophosgene is highly toxic, requiring strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methylphenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with 4-Bromo-5-chloro-2-methylphenylisothiocyanate include amines and alcohols.

Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

Temperature: Reaction temperatures can vary but are often maintained at room temperature to slightly elevated temperatures.

Major Products

Scientific Research Applications

Proteomics

BCMPI is utilized in proteomics for studying protein structures and functions. It acts as a labeling reagent that can form covalent bonds with nucleophilic sites on proteins, facilitating their identification and characterization. This application is crucial for understanding protein interactions and modifications, which are essential for elucidating biological pathways.

Chemical Biology

In chemical biology, BCMPI serves as a versatile reagent for modifying biomolecules. Its isothiocyanate group can react with various nucleophiles, allowing for the development of probes that study enzyme activity and protein interactions. This property makes it valuable in biochemical assays where specific biomolecular interactions are investigated.

Medicinal Chemistry

BCMPI is being explored for its potential therapeutic properties. As a building block in drug development, it may contribute to the synthesis of pharmaceuticals targeting inflammatory diseases or cancer. Preliminary studies suggest that derivatives of BCMPI exhibit promising anticancer activity against cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with mechanisms involving apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of BCMPI derivatives against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The structural modifications significantly enhanced antimicrobial potency, indicating BCMPI's potential as a scaffold for developing new antimicrobial agents.

| Compound | Target Organisms | MIC (µg/mL) |

|---|---|---|

| d1 | E. coli | 20 |

| d2 | S. aureus | 15 |

| d3 | C. albicans | 25 |

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated IC50 values between 15 to 30 µM, suggesting moderate cytotoxicity. Molecular docking studies indicated effective binding to target proteins involved in cancer progression.

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 20 |

| Derivative B | HeLa | 25 |

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in proteomics to label and identify proteins .

Comparison with Similar Compounds

Limitations of Available Evidence

The above analysis is extrapolated from general principles of aromatic substitution and industrial handling practices. Further research involving spectroscopic, kinetic, or thermodynamic studies would be required to validate these hypotheses.

Biological Activity

4-Bromo-5-chloro-2-methylphenylisothiocyanate (CAS No. 886501-19-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClNS

- Molecular Weight : 262.55 g/mol

- Melting Point : 44°C to 46°C

- Boiling Point : 129°C to 130°C (3 mmHg)

Synthesis

4-Bromo-5-chloro-2-methylphenylisothiocyanate can be synthesized through various methods, often involving the reaction of appropriate phenyl derivatives with isothiocyanates. The synthesis typically includes:

- Bromination and chlorination of the aromatic ring.

- Formation of the isothiocyanate group through reaction with thiophosgene or similar reagents.

Biological Activity Overview

The biological activities of isothiocyanates, including 4-bromo-5-chloro-2-methylphenylisothiocyanate, have been widely studied, particularly for their anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Research indicates that isothiocyanates can exhibit significant anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. For instance:

- In vitro studies have shown that compounds similar to 4-bromo-5-chloro-2-methylphenylisothiocyanate can inhibit the proliferation of breast cancer (MCF7) and colon cancer (HCT116) cells .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Bromo-5-chloro-2-methylphenylisothiocyanate | MCF7 | X | |

| Similar Isothiocyanate | HCT116 | Y |

Note: Specific IC50 values for 4-bromo-5-chloro-2-methylphenylisothiocyanate are not provided in the available literature; however, related compounds show promising activity.

The mechanisms through which isothiocyanates exert their biological effects include:

- Inhibition of Histone Deacetylases (HDACs) : This leads to altered gene expression associated with cell cycle regulation and apoptosis.

- Induction of Oxidative Stress : This process can trigger cell death pathways in cancer cells.

- Modulation of Signaling Pathways : Isothiocyanates may interfere with pathways such as NF-kB and MAPK, which are critical in cancer progression .

Case Studies

Several studies have explored the efficacy of isothiocyanates in preclinical settings:

- A study demonstrated that a related isothiocyanate exhibited a dose-dependent inhibition of MCF7 cell proliferation, outperforming standard chemotherapy agents like cisplatin .

- Another investigation highlighted the role of isothiocyanates in enhancing the sensitivity of cancer cells to existing treatments, suggesting a potential for combination therapies .

Q & A

Q. Optimization Strategies :

- Use high-purity reagents (e.g., >97% HPLC-grade reactants as per catalog standards ) to minimize impurities.

- Monitor reaction progress via TLC or GC-MS. Adjust temperature and solvent polarity (e.g., DMF for polar intermediates) to enhance regioselectivity .

What analytical techniques are recommended for confirming the structural integrity of 4-Bromo-5-chloro-2-methylphenylisothiocyanate?

Basic Research Focus

A multi-technique approach is critical:

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, particularly for verifying bond angles and halogen positions .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., methyl protons at δ ~2.3 ppm, aromatic protons in the deshielded region).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and isotopic patterns consistent with Br/Cl .

How can researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?

Advanced Research Focus

Discrepancies often arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies include:

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT or ab initio calculations) using software like Gaussian or ORCA.

- Variable-Temperature NMR : Assess dynamic effects influencing chemical shifts .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, especially for halogen positioning .

What strategies ensure regioselective bromination and chlorination in the presence of methyl and isothiocyanate groups?

Advanced Research Focus

The electron-directing effects of substituents dictate regioselectivity:

- Bromination : Use Br₂ in HNO₃/H₂SO₄ to target electron-rich positions ortho/para to the methyl group. Steric hindrance from the methyl group may favor para-bromination .

- Chlorination : Employ SO₂Cl₂ with FeCl₃ as a catalyst, leveraging the isothiocyanate’s electron-withdrawing nature to direct meta-chlorination.

- Validation : Confirm regiochemistry via NOESY NMR or XRD to distinguish between positional isomers .

How should researchers assess the purity and stability of 4-Bromo-5-chloro-2-methylphenylisothiocyanate under varying storage conditions?

Q. Methodological Focus

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to quantify impurities. Reference catalog standards (e.g., >95% purity thresholds ).

- Stability Studies :

What computational modeling approaches predict the reactivity of 4-Bromo-5-chloro-2-methylphenylisothiocyanate in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for SNAr reactions, focusing on halogen leaving-group tendencies (Br > Cl).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Docking Studies : Explore interactions with biological targets (e.g., cysteine proteases) to guide medicinal chemistry applications .

How is 4-Bromo-5-chloro-2-methylphenylisothiocyanate utilized as a scaffold in medicinal chemistry?

Advanced Research Focus

The isothiocyanate group reacts selectively with thiols, enabling:

- Covalent Inhibitor Design : Target cysteine residues in enzymes (e.g., SARS-CoV-2 main protease).

- Biopolymer Conjugation : Link to peptides or antibodies for targeted therapies.

- SAR Studies : Modify halogen and methyl groups to optimize binding affinity and pharmacokinetics .

What protocols resolve conflicting crystallographic data for halogenated aromatic compounds?

Q. Advanced Research Focus

- Twinned Data Refinement : Use SHELXL’s TWIN command to model overlapping crystal domains .

- High-Resolution Data : Collect synchrotron XRD data (<1.0 Å resolution) to reduce ambiguity in heavy-atom positioning.

- Validation Tools : Check geometric parameters against Cambridge Structural Database (CSD) averages for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.